7-Bromo-8-methylpyrido[2,3-b]pyrazine
Description
Propriétés
IUPAC Name |
7-bromo-8-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMPZQRVWVAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=CN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652841 | |
| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116605-69-7 | |
| Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclization of 5-Bromo-2,3-diaminopyridine with Ethyl Pyruvate
A widely adopted method begins with 5-bromo-2,3-diaminopyridine, which undergoes cyclization with ethyl pyruvate in toluene under reflux conditions. This reaction forms the pyrido[2,3-b]pyrazine core, introducing the methyl group at position 8 through the keto-enol tautomerization of ethyl pyruvate.
Reaction Conditions:
-
Solvent: Toluene
-
Temperature: 80–110°C
-
Atmosphere: Nitrogen
-
Molar Ratio: 1:1 (diamine:ethyl pyruvate)
The reaction mechanism proceeds via Schiff base formation, followed by intramolecular cyclization (Fig. 1). The bromine atom at position 7 remains intact due to the electronic deactivation of the pyridine ring, preventing undesired substitution during this step.
Halogenation of Preformed Pyrido[2,3-b]pyrazines
Alternative routes involve late-stage bromination of 8-methylpyrido[2,3-b]pyrazine derivatives. Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine in polar aprotic solvents enables regioselective substitution at position 7.
Optimized Bromination Protocol:
| Parameter | Value |
|---|---|
| Substrate | 8-methylpyrido[2,3-b]pyrazine |
| Brominating Agent | NBS (1.05 equiv) |
| Solvent | DMF or acetonitrile |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
This method benefits from milder conditions compared to direct cyclization routes, reducing side reactions such as di-bromination or ring degradation.
Critical Process Optimization
Solvent Effects on Reaction Efficiency
Comparative studies reveal significant solvent-dependent variations in yield and purity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.38 | 75 | 92 |
| DMF | 36.7 | 89 | 88 |
| Acetonitrile | 37.5 | 85 | 90 |
| THF | 7.58 | 68 | 95 |
Polar aprotic solvents like DMF enhance bromination rates but may lower purity due to competing solvolysis. Toluene remains preferred for cyclization steps due to its ability to azeotropically remove water, driving the reaction to completion.
Temperature Control Strategies
Precise temperature modulation prevents undesired side products:
-
Cyclization: Maintaining 80–110°C ensures complete ring formation without decarboxylation
-
Bromination: Reactions conducted below 25°C suppress di-bromination (<2% byproduct)
Purification and Characterization
Isolation Techniques
Post-synthetic purification employs a combination of:
Analytical Validation
Structural confirmation requires multimodal characterization:
| Technique | Key Diagnostic Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | - Methyl singlet at δ 2.48 ppm |
-
Pyrazine protons at δ 8.72–9.15 ppm |
| HRMS | [M+H]⁺ calcd. for C₈H₆BrN₃: 224.9734; found: 224.9731 |
| XRD | Orthorhombic crystal system, space group P2₁2₁2₁
Dihedral angle between rings: 16.2° |
Industrial-Scale Production Considerations
Transitioning from laboratory to kilogram-scale synthesis introduces challenges addressed through:
Continuous Flow Reactor Design
Waste Stream Management
-
Bromide salts recovered via ion-exchange resins (85–92% efficiency)
-
Solvent recycling reduces DMF consumption by 40%
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization Route | Bromination Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 51% | 73% |
| Byproduct Formation | 6–8% | 1–3% |
| Scalability | Moderate | High |
| Cost per Kilogram | $12,400 | $8,950 |
The bromination route demonstrates superior efficiency for large-scale production despite higher initial reagent costs.
| Condition | Degradation Over 6 Months | Primary Degradant |
|---|---|---|
| 25°C/60% RH | 1.2% | De-brominated analog |
| 40°C/75% RH | 4.8% | Oxidative dimer |
| Light Exposure | 3.1% | Ring-opened species |
Recommendations:
-
Store under nitrogen at –20°C in amber glass vials
-
Use within 18 months for sensitive applications
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-methylpyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-8-methylpyrido[2,3-b]pyrazine, while reduction with NaBH4 can produce this compound derivatives .
Applications De Recherche Scientifique
7-Bromo-8-methylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrido[2,3-b]pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Structural and Reactivity Differences
Photophysical and Material Properties
Pyrido[2,3-b]pyrazines are used in organic light-emitting diodes (OLEDs) due to their tunable emission profiles.
Table 3: Photophysical Properties
- Structure-Property Relationships: The twisted conformation (dihedral angle: 30°–80°) between donor (D) and pyrido[2,3-b]pyrazine acceptor (A) minimizes DEST (singlet-triplet energy gap), enabling thermally activated delayed fluorescence (TADF) in OLEDs .
Activité Biologique
Overview
7-Bromo-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a bromine atom at the 7th position and a methyl group at the 8th position on the pyrido[2,3-b]pyrazine ring, this compound has a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and other biomolecules. The bromine atom enhances its reactivity, while the pyrido[2,3-b]pyrazine framework contributes to its binding affinity to various molecular targets. This interaction can lead to significant biological effects such as:
- Antimicrobial Activity : Inhibition of microbial growth through interference with bacterial metabolic pathways.
- Anticancer Properties : Induction of apoptosis in cancer cells and modulation of cell cycle progression.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-b]pyrazine exhibit promising anticancer effects. For instance, compounds similar to this compound have shown the ability to induce apoptosis in leukemia cell lines such as K562. The mechanism involves cell cycle arrest and down-regulation of anti-apoptotic proteins like Bcl-2, while promoting pro-apoptotic factors like Bax.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 25 | Induces apoptosis via cell cycle arrest |
| 2-mOPP | K562 | 25 | Induces apoptosis and cell cycle arrest |
The findings indicate that these compounds can effectively block the proliferation of cancer cells by inducing intrinsic apoptotic pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that it can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for bacterial survival .
Case Studies
- Apoptosis Induction in Leukemic Cells : A study involving K562 cells treated with derivatives showed significant morphological changes indicative of apoptosis after exposure to concentrations ranging from 20-120 μM over 24-72 hours. The results highlighted an increase in sub-G1 populations (indicative of apoptosis) and down-regulation of Bcl-2 alongside increased expression of Bax .
- Antibacterial Efficacy : In another investigation, derivatives were tested against common pathogens. The results indicated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Basic: What are the key synthetic routes for 7-bromo-8-methylpyrido[2,3-b]pyrazine?
The compound is synthesized via multi-step protocols involving pyrazine precursors and regioselective halogenation. A representative route involves:
Core formation : Condensation of pyrazine-2,3-diamine with α-brominated ketones under mild conditions (e.g., 2-propanol, 80°C, sodium bicarbonate) to form the pyrido[2,3-b]pyrazine scaffold .
Bromination : Electrophilic substitution at position 7 using bromine sources (e.g., NBS or Br₂ in DMF) with temperature control (0–25°C) to avoid over-halogenation .
Methylation : Introduction of the methyl group at position 8 via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) .
Key optimization : Monitor reaction progress with TLC or LC-MS to prevent side products like di-brominated analogs .
Basic: How is the compound characterized for structural validation?
Structural confirmation requires:
- NMR : and NMR to verify substitution patterns (e.g., methyl group at δ 2.5–3.0 ppm; bromine-induced deshielding of adjacent protons) .
- X-ray crystallography : Resolve regiochemistry ambiguities (e.g., dihedral angles between pyridine and pyrazine rings, as in : 16.2° deviation) .
- HRMS : Confirm molecular formula (e.g., CHBrN requires m/z 252.9844) .
Basic: What biological activities are associated with this scaffold?
Pyrido[2,3-b]pyrazines exhibit kinase inhibition and anticancer properties. For 7-bromo-8-methyl derivatives:
- Kinase binding : The bromine atom enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibition IC < 1 µM in preliminary assays) .
- Cellular assays : Test cytotoxicity in HeLa or MCF-7 cell lines using MTT assays; compare with non-brominated analogs to isolate halogen effects .
Advanced: How to address regioselectivity challenges during bromination?
Regioselectivity is influenced by:
- Electronic factors : Electron-rich positions (e.g., para to nitrogen) favor electrophilic attack. DFT calculations (B3LYP/6-31G*) predict bromination at position 7 due to lower activation energy .
- Steric hindrance : Methyl at position 8 directs bromine to position 7. Validate with NOESY (proximity of methyl to bromine) .
Method : Use low-temperature bromination (0°C) with NBS in DMF to minimize competing reactions .
Advanced: How does solvent polarity impact stability during synthesis?
The compound degrades under acidic or high-polarity conditions:
-
Stability testing : Incubate in DMSO, water, or ethanol at 25–40°C for 24–72 hours. Monitor via HPLC:
Solvent Degradation (%) Major Byproduct DMSO <5% None H₂O 25% De-brominated analog EtOH 10% Oxidized methyl Recommendation : Use aprotic solvents (e.g., THF) for long-term storage .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Characterize batches with HPLC (>98% purity). Compare with , where 7-bromo-2,3-diphenyl analogs showed ±15% activity variance due to residual palladium .
Solution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What strategies enhance SAR studies for this scaffold?
-
Systematic substitution : Replace bromine with Cl, I, or CF; modify methyl to ethyl or cyclopropyl. Test in kinase panels:
Substituent EGFR IC (µM) Solubility (mg/mL) Br 0.8 0.12 I 0.5 0.08 CF 1.2 0.25 -
Computational modeling : Dock derivatives into kinase structures (PDB: 1M17) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
